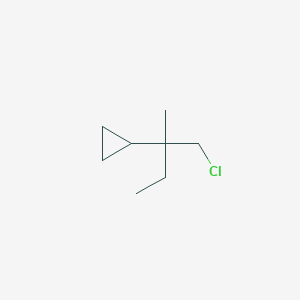
(1-Chloro-2-methylbutan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15Cl. It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a 1-chloro-2-methylbutan-2-yl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromomethylcoumarins, benzaldehydes, and active methylene groups in the presence of potassium thiocyanate (KSCN) and potassium carbonate (K2CO3) in a mixture of acetonitrile and water at room temperature for 2-5 hours has been reported . This method is noted for its simplicity, environmental friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylbutan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions with alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation reactions can produce cyclopropane carboxylic acids.
Scientific Research Applications
(1-Chloro-2-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclopropane involves its interaction with specific molecular targets. The cyclopropane ring is highly strained, making it reactive and capable of undergoing various transformations. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The exact molecular pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as an anesthetic.
(1-Bromo-2-methylbutan-2-yl)cyclopropane: Similar structure with a bromine atom instead of chlorine.
(1-Chloro-2-methylbutan-2-yl)cyclobutane: Similar structure with a cyclobutane ring instead of cyclopropane.
Uniqueness
(1-Chloro-2-methylbutan-2-yl)cyclopropane is unique due to the combination of its cyclopropane ring and the 1-chloro-2-methylbutan-2-yl group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
(1-chloro-2-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-3-8(2,6-9)7-4-5-7/h7H,3-6H2,1-2H3 |
InChI Key |
VLPDILMGXFETHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCl)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


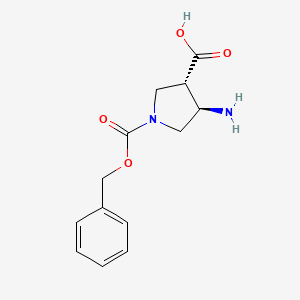
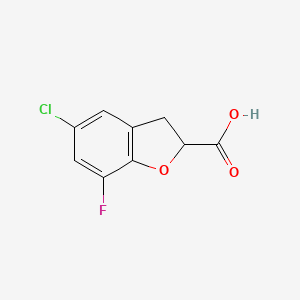
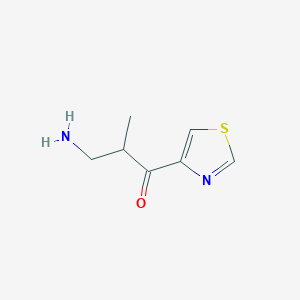
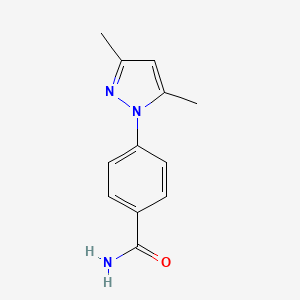
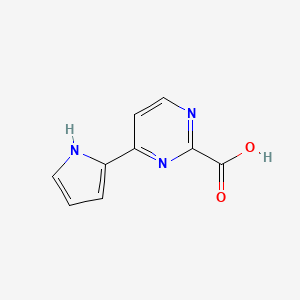
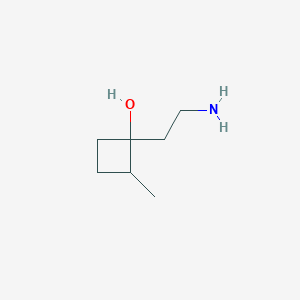
![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)
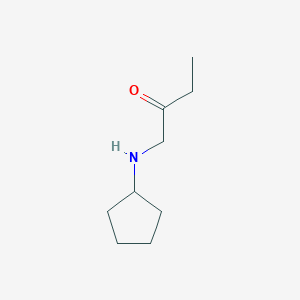
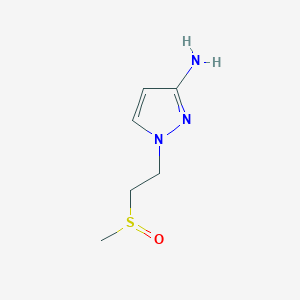
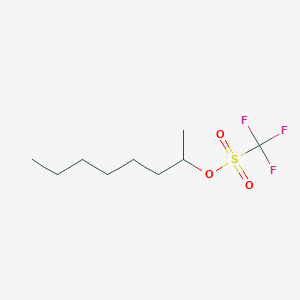
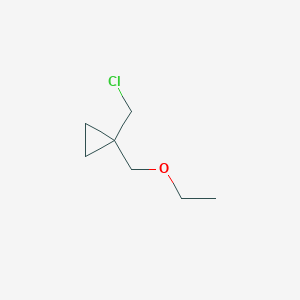

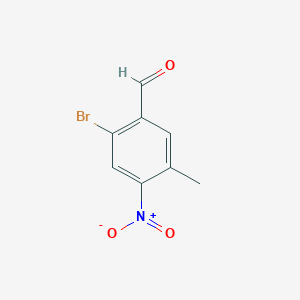
![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
